molecular formula C18H25N3O3 B2952703 3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320506-36-1

3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2952703
CAS No.: 2320506-36-1
M. Wt: 331.416
InChI Key: PQYXVHZMJAGZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a piperidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Piperidinylmethoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidinyl groups.

    Reduction: Reduction reactions can be performed on the pyridazine ring and the carbonyl group of the oxolane moiety.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group and the piperidinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving pyridazine derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrazine: Similar structure but with a pyrazine ring.

Uniqueness

The uniqueness of 3-Cyclopropyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-18(15-7-10-23-12-15)21-8-5-13(6-9-21)11-24-17-4-3-16(19-20-17)14-1-2-14/h3-4,13-15H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYXVHZMJAGZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.